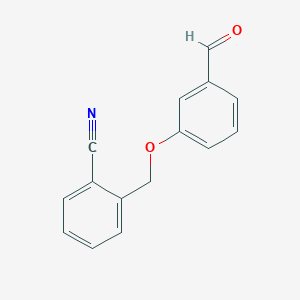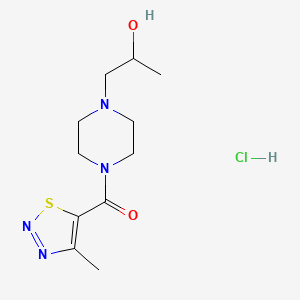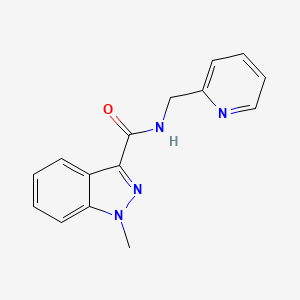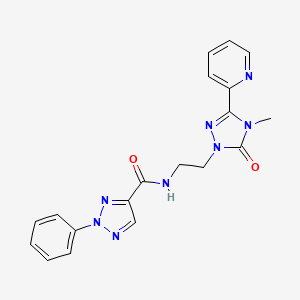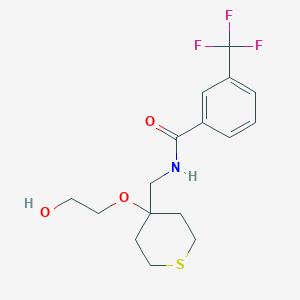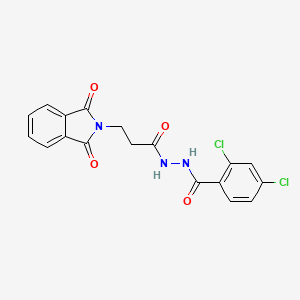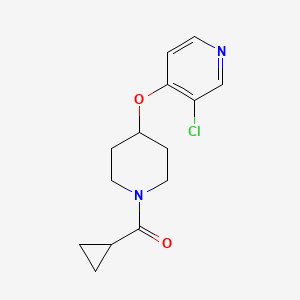
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a versatile chemical compound used in various fields such as chemistry, biology, medicine, and industry. It exhibits unique properties due to its complex structure, making it a subject of interest in scientific research and industrial applications.
Wirkmechanismus
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis. It promotes the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form, which selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to an increase in LDLRs, which can uptake more low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway. This results in lower levels of circulating LDL cholesterol, which is beneficial for cardiovascular health .
Pharmacokinetics
The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose . These findings suggest that the compound has good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of PCSK9 protein synthesis . On a cellular level, this results in an increase in LDLRs, leading to more efficient clearance of LDL cholesterol from the bloodstream . This can help to maintain healthy cholesterol levels and potentially reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors affecting the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, could impact the compound’s action . Additionally, factors affecting the absorption and metabolism of the compound, such as diet and gut microbiota, could also influence its efficacy and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multi-step reactions The process begins with the preparation of 3-chloropyridine This is followed by its reaction with piperidine to form the intermediate (3-chloropyridin-4-yl)piperidine
Industrial Production Methods: Industrially, the production may involve large-scale reactions in reactors designed for high throughput. Catalysts and specific reaction conditions such as temperature and pressure are optimized to maximize yield and purity. The use of solvent systems and purification techniques like chromatography and recrystallization are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.
Reduction: Reductive conditions can modify the structure, resulting in reduced derivatives.
Substitution: Common substitution reactions involve the replacement of functional groups, influencing its reactivity and properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Various halogens and organometallics are used under specific conditions.
Major Products: The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
In Biology: It serves as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
In Medicine: Due to its structural complexity, it is explored for potential pharmaceutical applications, including drug development for various diseases.
In Industry: The compound finds use in the manufacturing of materials with specific properties, and as an intermediate in the synthesis of complex chemical products.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(methyl)methanone or (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(phenyl)methanone, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone stands out due to its unique cyclopropyl group This group imparts distinct chemical and physical properties, such as increased rigidity and stability
By exploring its synthesis, reactions, and applications, researchers continue to uncover the potential of this compound in various scientific fields.
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-16-6-3-13(12)19-11-4-7-17(8-5-11)14(18)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYONYFBEYZOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methyl]prop-2-enamide](/img/structure/B2870606.png)
![4-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2870608.png)
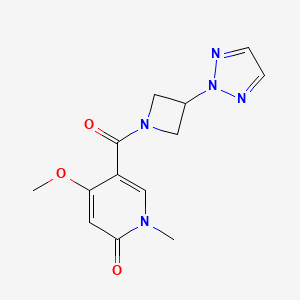
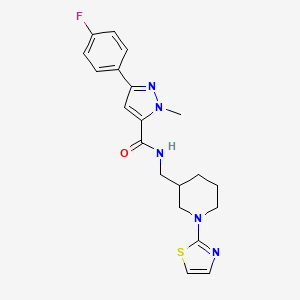
![methyl 3-[({2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-methylpyrazolo[1,5-a]pyrimidin-6-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B2870612.png)
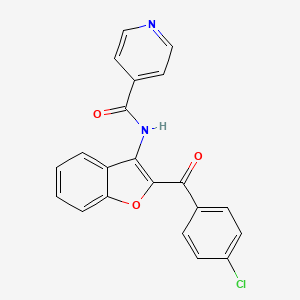
![2,5-dichloro-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2870616.png)
![2-{[(4-chlorophenyl)(cyclopentyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2870617.png)
